Exit‑Vector Position (4‑O vs. 5‑O) Dictates Linker Length Requirement for PROTAC Potency
In a direct head‑to‑head SAR study, MK‑5108‑derived PROTACs built with a 4‑position thalidomide linker (congruent with Thalidomide‑O‑C3‑NH2) required longer PEG linkers to achieve potent AURKA degradation, whereas a 5‑position exit vector allowed the identification of a potent degrader with a linker as short as 2 PEG units [1]. The 4‑position‑optimized lead, SK2188, achieved a DC₅₀ of 3.9 nM and Dmax of 89 % at 24 h in NGP neuroblastoma cells [1].
| Evidence Dimension | Exit‑vector position on thalidomide: linker length needed for potent PROTAC activity |
|---|---|
| Target Compound Data | 4‑O‑C3 linker (position 4); potent degradation achieved with longer PEG linkers (≥3 PEG units for SK2188) |
| Comparator Or Baseline | 5‑O‑C3 linker (position 5); potent degradation achieved with linker as short as 2 PEG units (Rishfi et al. 2023) |
| Quantified Difference | Position 5 enables active degrader with ≥1 PEG unit shorter linker compared to position 4 |
| Conditions | AURKA‑targeting PROTACs derived from MK‑5108; DC₅₀ and Dmax measured by immunoblot in NGP neuroblastoma cells after 24 h treatment |
Why This Matters
When the target‑protein ligand necessitates a longer linker for ternary complex formation, the 4‑O‑C3‑NH₂ building block is the validated starting point, while a 5‑O‑C3‑NH₂ variant may fail to engage the target–CRBN interface effectively.
- [1] Rishfi M, et al. Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. Eur J Med Chem. 2023;247:115033. DOI: 10.1016/j.ejmech.2022.115033 View Source
